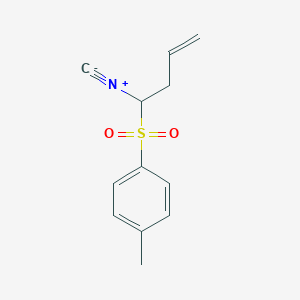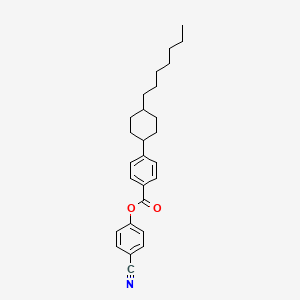
3,6-Dimethyl-5-nitropyridin-2-ol
Vue d'ensemble
Description
3,6-Dimethyl-5-nitropyridin-2-ol, also known as 6-Hydroxy-3-nitro-2,5-lutidine, is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 g/mol .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 3,6-Dimethyl-5-nitropyridin-2-ol consists of a pyridine ring with two methyl groups attached at the 3rd and 6th positions, a nitro group at the 5th position, and a hydroxyl group at the 2nd position .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Applications De Recherche Scientifique
Reaction and Intermediate Formation
- Studying Pyridine Ring Reactions: Research by Reinheimer et al. (1980) found that 2-halo-5-nitropyridines, closely related to 3,6-Dimethyl-5-nitropyridin-2-ol, react with aqueous base to produce a stable substance, indicating potential for studying ring-opening reactions and intermediate formations in organic chemistry (Reinheimer et al., 1980).
Molecular and Crystal Structure Analysis
- Theoretical Calculations for Molecular Identification: Yıldırım et al. (2011) performed a study on 2,6-dimethyl-4-nitropyridine N-oxide, which is structurally similar to 3,6-Dimethyl-5-nitropyridin-2-ol, using density functional theory. This study is significant for understanding the molecular structures and vibrational spectra of related nitropyridine compounds (Yıldırım et al., 2011).
Intermolecular Interactions and Hydrogen Bonding
- Studying Intermolecular Interactions: Hanuza et al. (1998) investigated the effect of intermolecular C–H⋯O interaction on the crystal structure and vibrational properties of 2,6-dimethyl-4-nitropyridine N-oxide. Insights from such studies are crucial for understanding the interactions and properties of similar nitropyridine derivatives (Hanuza et al., 1998).
Electroorganic Synthesis
- Application in Electrochemical Processes: Raju et al. (2003) explored the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, demonstrating the potential of using related nitropyridine compounds in electrochemical hydrogenation and carboxylation processes (Raju et al., 2003).
1,3-Dipolar Cycloaddition Reactions
- Reactivity in Cycloaddition Reactions: Holt and Fiksdahl (2007) studied the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions, which is relevant for understanding the chemical behavior of 3,6-Dimethyl-5-nitropyridin-2-ol in similar reactions (Holt & Fiksdahl, 2007).
Ultrasound-Assisted Drug Solubility Improvement
- Enhancing Drug Solubility Using Ultrasound: Machado et al. (2013) demonstrated the use of ultrasound irradiation to improve the solubility of drug-like compounds, including 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which is structurally similar to 3,6-Dimethyl-5-nitropyridin-2-ol. This highlights the compound's potential application in pharmaceuticals (Machado et al., 2013)
Propriétés
IUPAC Name |
3,6-dimethyl-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)5(2)8-7(4)10/h3H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHKMNXBHZNDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618781 | |
| Record name | 3,6-Dimethyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57179-69-8 | |
| Record name | 3,6-Dimethyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)



